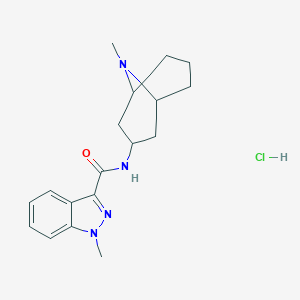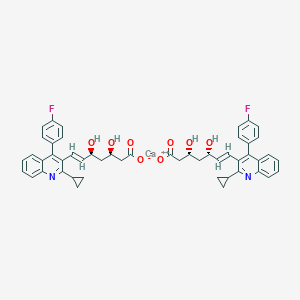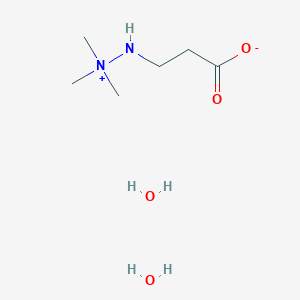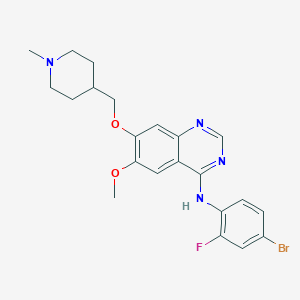
Vandetanib
概述
描述
范德他尼是一种抗癌药物,主要用于治疗某些甲状腺肿瘤。 它是一种针对多种细胞受体的激酶抑制剂,包括血管内皮生长因子受体(VEGFR)、表皮生长因子受体(EGFR)和RET酪氨酸激酶 。 范德他尼以商品名卡普瑞莎(Caprelsa)销售,由阿斯利康公司开发 。
作用机制
科学研究应用
生化分析
Biochemical Properties
Vandetanib interacts with various enzymes and proteins, including VEGFR-2, EGFR, and REarranged during Transfection (RET) tyrosine kinase . These interactions inhibit tumor angiogenesis and tumor cell proliferation, making this compound a potential treatment for a broad range of tumor types .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit the ability of human non-small cell lung cancer (NSCLC) cells to induce new vessel formation .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a novel inhibitor of different intracellular signaling pathways involved in tumor growth, progression, and angiogenesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound significantly inhibited tumor growth in a histologically diverse range of human tumor xenografts . Information on this compound’s stability, degradation, and long-term effects on cellular function is still being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, this compound treatment resulted in the decreased expression of genes regulating glucose, 3,4-dihydroxy-L-phenylalanine, and thymidine metabolism, with a subsequent reduction in the functional activity of the corresponding pathways .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as CYP3A4, and flavin-containing monooxygenase enzymes FMO1 and FMO3 .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that are still being studied. It is known that this compound is an orally available agent, suggesting that it can be distributed throughout the body via the circulatory system .
Subcellular Localization
Given that this compound is a small molecule inhibitor, it is likely to be able to cross cell membranes and exert its effects within various cellular compartments .
准备方法
范德他尼的制备涉及多种合成路线和反应条件。 其中一种方法包括在特定条件下,将4-溴-2-氟苯胺与6-甲氧基-7-(1-甲基哌啶-4-基甲氧基)喹唑啉-4-胺进行反应 。 工业生产方法通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度 。
化学反应分析
范德他尼会经历各种化学反应,包括氧化、还原和取代。 这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂 。 这些反应产生的主要产物包括代谢物,如N-氧化物、N-脱甲基化和α-羰基衍生物 。
相似化合物的比较
范德他尼在同时抑制多种酪氨酸激酶方面具有独特性。 类似的化合物包括其他激酶抑制剂,例如舒尼替尼、索拉非尼和乐伐替尼 。 与这些化合物相比,范德他尼在治疗髓样甲状腺癌方面显示出不同的疗效,并且具有独特的副作用谱 。
属性
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrFN4O2/c1-28-7-5-14(6-8-28)12-30-21-11-19-16(10-20(21)29-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTHHESEBZOYNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrFN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046681 | |
| Record name | Vandetanib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In water, 330 uM (pH 7.4); approx 650 uM (pH approx 6.5) | |
| Record name | Vandetanib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05294 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vandetanib | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8198 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
ZD-6474 is a potent and selective inhibitor of VEGFR (vascular endothelial growth factor receptor), EGFR (epidermal growth factor receptor) and RET (REarranged during Transfection) tyrosine kinases. VEGFR- and EGFR-dependent signalling are both clinically validated pathways in cancer, including non-small-cell lung cancer (NSCLC). RET activity is important in some types of thyroid cancer, and early data with vandetanib in medullary thyroid cancer has led to orphan-drug designation by the regulatory authorities in the USA and EU., In vitro, vandetanib inhibited epidermal growth factor (EGF)-stimulated receptor tyrosine kinase phosphorylation in tumor cells and endothelial cells and VEGF-stimulated tyrosine kinase phosphorylation in endothelial cells., In vitro studies have shown that vandetanib inhibits the tyrosine kinase activity of the EGFR and VEGFR families, RET, BRK, TIE2, and members of the EPH receptor and Src kinase families. These receptor tyrosine kinases are involved in both normal cellular function and pathologic processes such as oncogenesis, metastasis, tumor angiogenesis, and maintenance of the tumor microenvironment. In addition, the N-desmethyl metabolite of the drug, representing 7 to 17.1% of vandetanib exposure, has similar inhibitory activity to the parent compound for VEGF receptors (KDR and Flt-1) and EGFR., Oncogenic conversion of the RET /rearranged during transfection/ tyrosine kinase is a frequent feature of medullary thyroid carcinoma (MTC). Vandetanib is an ATP-competitive inhibitor of RET, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptors kinases. In this study, vandetanib mechanism of action in TT and MZ-CRC-1 human MTC cell lines, carrying cysteine 634 to tryptophan (C634W) and methionine 918 to threonine (M918T) RET mutation respectively /were studied/. Vandetanib blunted MTC cell proliferation and RET, Shc and p44/p42 mitogen-activated protein kinase (MAPK) phosphorylation. Single receptor knockdown by RNA interference showed that MTC cells depended on RET for proliferation. Adoptive expression of the vandetanib-resistant V804M RET mutant rescued proliferation of TT cells under vandetanib treatment, showing that RET is a key vandetanib target in these MTC cells. Upon RET inhibition, adoptive stimulation of EGFR partially rescued TT cell proliferation, MAPK signaling, and expression of cell-cycle-related genes. This suggests that simultaneous inhibition of RET and EGFR by vandetanib may overcome the risk of MTC cells to escape from RET blockade through compensatory over-activation of EGFR., Rearranged during transfection (RET) is widely expressed in neuroblastoma (NB) and partly contributes to high metastatic potential and survival of NB. The aim of the present study was to investigate whether vandetanib (a RET inhibitor) inhibits proliferation, migration and invasion of NB cells in vitro. The effects of vandetanib on the proliferation, apoptosis and cell cycle and on RET phosphorylation of SK-N-SH and SH-SY5Y cells were evaluated in vitro. The migration and invasion potential of vandetanib-treated NB cells were analyzed using Transwell cell migration and invasion assays, respectively. qPCR, western blotting and immunofluorescence were used to detect mRNA and protein levels in NB cells treated with vandetanib. Our data demonstrated that vandetanib inhibits the proliferation of SK-N-SH and SH-SY5Y cells and that this inhibition is mediated by the induction of G1 phase cell cycle arrest at lower concentrations and by apoptosis at higher concentrations. In the presence of vandetanib, the migration and invasion of two NB cell lines were markedly decreased compared with the control group (p<0.01). In addition, our data showed that the levels of C-X-C chemokine receptor type 4 (CXCR4) and matrix metalloproteinase 14 (MMP14) mRNA expression in NB cell lines treated with vandetanib were significantly lower than those in the cells that were treated with vehicle (p<0.01) and similar results were obtained for protein levels as determined by western blotting and immunofluorescence analysis. Vandetanib may inhibit the proliferation, migration and invasion of NB cells in vitro. The potential mechanisms for the inhibition of NB migration and invasion by vandetanib may partly be attributed to the ability of vandetanib to suppress the expression of CXCR4 and MMP14 in human NB cells., For more Mechanism of Action (Complete) data for Vandetanib (6 total), please visit the HSDB record page. | |
| Record name | Vandetanib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05294 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vandetanib | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8198 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
443913-73-3 | |
| Record name | Vandetanib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=443913-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vandetanib [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443913733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vandetanib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05294 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vandetanib | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760766 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Vandetanib | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=744325 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Vandetanib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VANDETANIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO460OQ37K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Vandetanib | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8198 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of vandetanib?
A: this compound is a potent inhibitor of multiple receptor tyrosine kinases, primarily targeting vascular endothelial growth factor receptor 2 (VEGFR2), epidermal growth factor receptor (EGFR), and REarranged during Transfection (RET) signaling. [, , , , , , , ]
Q2: How does this compound affect tumor angiogenesis?
A: this compound potently inhibits VEGFR2 activation in tumor vasculature, leading to a significant reduction in microvessel density and ultimately inhibiting tumor angiogenesis. [, ]
Q3: What are the downstream effects of this compound on cellular signaling pathways?
A: this compound induces apoptosis, primarily through the inhibition of the mitogen-activated protein kinase (MAPK) and protein kinase B (AKT) signaling pathways. [] It also impacts cell cycle progression by downregulating cyclin expression, leading to a G0/G1 arrest. []
Q4: Does this compound affect EGFR signaling in tumor cells?
A: Yes, this compound has been shown to deplete EGFR activity under both basal and ligand-stimulated conditions, further contributing to its antitumor effects. []
Q5: Does this compound impact the expression of matrix metalloproteinases?
A: Research suggests that this compound can suppress the expression of matrix metalloproteinase 14 (MMP14), potentially contributing to the inhibition of tumor invasion. []
Q6: How does this compound affect the stromal microenvironment of tumors?
A: this compound has demonstrated effects on the tumor microenvironment, including a decrease in tumor perfusion and an increase in the percentage of mature vessels, even without significant changes in vessel density. []
Q7: Can this compound affect the secretion of vascular endothelial growth factor (VEGF)?
A: Studies in breast cancer models have shown that this compound can reduce VEGF secretion, further contributing to its antiangiogenic effects. []
Q8: What is the molecular formula and weight of this compound?
A8: The molecular formula of this compound is C22H24FN7O3, and its molecular weight is 437.47 g/mol.
Q9: Are there known mechanisms of resistance to this compound?
A: Yes, one identified mechanism is the emergence of the EGFR T790M mutation, which has been observed in lung adenocarcinoma cells following chronic exposure to this compound. [, ]
Q10: Does the EGFR T790M mutation completely abolish this compound's efficacy?
A: While the T790M mutation confers resistance in vitro, this compound retains significant efficacy in vivo against xenografts harboring this mutation, likely due to its antiangiogenic effects through VEGFR2 inhibition. []
Q11: Does overexpression of Yes-Associated Protein (YAP) contribute to this compound resistance?
A: Studies in medullary thyroid cancer have shown that YAP overexpression can lead to this compound resistance, highlighting a potential target for overcoming acquired resistance. []
Q12: Can this compound overcome resistance to other chemotherapeutic agents?
A: Research suggests that this compound can enhance the antitumor activity of cisplatin and radiation therapy in head and neck squamous cell carcinoma models, potentially overcoming resistance to these treatments. []
Q13: What is the relationship between this compound serum levels and toxicity?
A: High serum levels of this compound have been linked to serious toxicity in patients with medullary thyroid cancer, highlighting the need for therapeutic monitoring. [, ]
Q14: What is the unbound fraction of this compound in serum?
A: The mean percentage of unbound this compound in serum is approximately 8%, which may be relevant for therapeutic monitoring. []
Q15: Which enzymes are primarily involved in the metabolism of this compound?
A: CYP3A4 and FMO3 appear to be the major enzymes involved in this compound metabolism, generating N-desmethylthis compound and this compound-N-oxide, respectively. []
Q16: Does cytochrome b5 play a role in this compound metabolism?
A: Yes, cytochrome b5 stimulates the CYP3A4-catalyzed formation of N-desmethylthis compound, contributing to the overall metabolic clearance of this compound. [, ]
Q17: Has this compound shown efficacy in preclinical models of various cancers?
A: this compound has demonstrated antitumor activity in preclinical models of several cancers, including lung cancer, breast cancer, medullary thyroid cancer, head and neck squamous cell carcinoma, soft tissue sarcoma, hepatocellular carcinoma, neuroblastoma, adenoid cystic carcinoma, and gastric cancer. [, , , , , , , , , , , , , , , ]
Q18: What is the evidence for this compound's efficacy in clinical trials?
A: this compound has shown clinical benefit in several phase II and III trials, including improvements in progression-free survival in advanced non-small cell lung cancer and medullary thyroid cancer. [, , , , , ]
Q19: Has this compound shown efficacy in patients with acquired resistance to other EGFR tyrosine kinase inhibitors?
A: While this compound did not demonstrate an overall survival benefit in a phase III trial of patients with advanced NSCLC after prior treatment with an EGFR tyrosine kinase inhibitor, it did show significant advantages for progression-free survival and objective response rate. []
Q20: Has this compound been investigated as a maintenance therapy in cancer treatment?
A: Yes, a phase II study explored the use of this compound as maintenance therapy in patients with advanced non-small cell lung cancer after induction chemotherapy, with some evidence of prolonged progression-free survival in the this compound maintenance arm. []
Q21: Can metabolic imaging predict the response to this compound?
A: Research suggests that metabolic imaging with positron emission tomography (PET) can assess changes in tumor metabolism early in the course of this compound treatment, potentially allowing for early prediction of response. []
Q22: What are the common adverse events associated with this compound treatment?
A: Common adverse events include diarrhea, rash, hypertension, fatigue, nausea, QTc prolongation, and hypocalcemia. [, , , , , ]
Q23: Is there a risk of cardiovascular toxicity with this compound treatment?
A: Yes, this compound has been shown to cause sustained increases in blood pressure in rats, even after discontinuation of treatment. This suggests potential long-term cardiovascular implications. []
Q24: Are there specific patient characteristics associated with increased toxicity?
A: Patients with low skeletal muscle mass have been found to have higher this compound serum concentrations and a higher incidence of toxicities, highlighting the potential role of body composition in drug safety. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
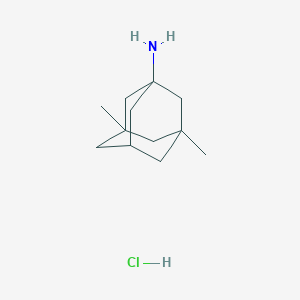
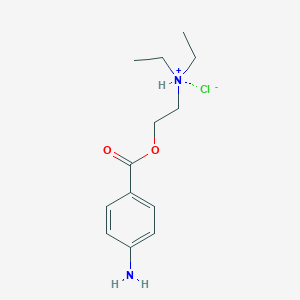
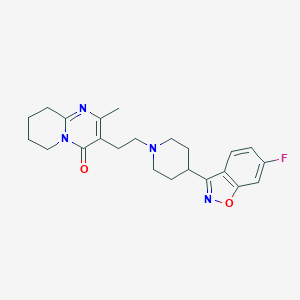
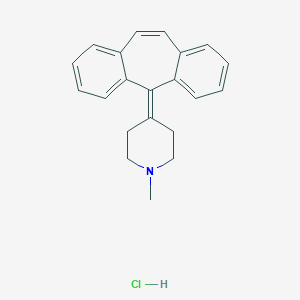
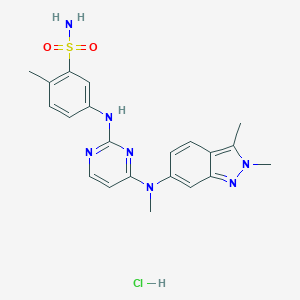

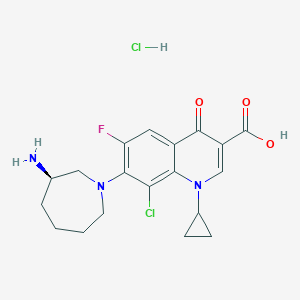
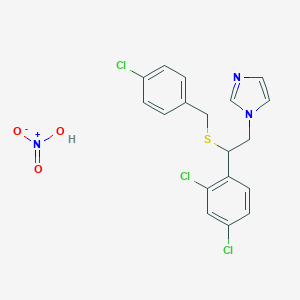
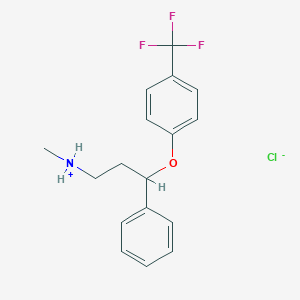
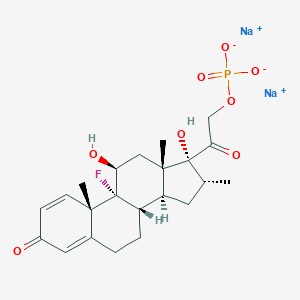
![(3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid](/img/structure/B562.png)
